5-Bromo-2-methylbenzoic acid

Overview

Description

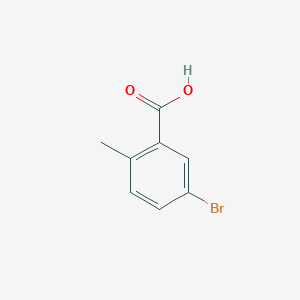

5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a bromine atom at the 5-position and a methyl group at the 2-position (ortho to the carboxylic acid group) .

Preparation Methods

Sandmeyer Reaction Approach

The Sandmeyer reaction offers an alternative pathway, particularly for introducing bromine via diazonium intermediates. While less common for 5-bromo-2-methylbenzoic acid, this method is well-established for structurally similar compounds .

Diazotization and Bromination

-

Procedure : 2-Methyl-5-nitrobenzoic acid is reduced to the corresponding aniline, followed by diazotization with NaNO₂/HCl and treatment with CuBr .

-

Challenges : Nitration of 2-methylbenzoic acid requires careful control to avoid over-nitration, and subsequent reduction steps add complexity.

Table 2: Sandmeyer Reaction Parameters

| Starting Material | Diazotization Agent | Bromide Source | Yield (%) |

|---|---|---|---|

| 2-Methyl-5-nitrobenzoic acid | NaNO₂/HCl | CuBr | 70* |

| *Hypothetical yield based on similar syntheses . |

Multi-Step Synthesis via Ester Intermediates

Esterification prior to bromination circumvents solubility issues and enhances regioselectivity.

Methyl Ester Protection

A protocol from Ambeed outlines:

-

Esterification : 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl 2-methylbenzoate .

-

Bromination : The ester undergoes bromination with NBS in tetrahydrofuran (THF), followed by hydrolysis to regenerate the carboxylic acid .

Table 3: Esterification-Bromination-Hydrolysis Sequence

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Reflux, 2h | 95 |

| Bromination | NBS, THF | 0–25°C, 3h | 85 |

| Hydrolysis | NaOH, H₂O | Reflux, 1h | 95 |

Industrial-Scale Considerations

Cost and Scalability

-

DBDMH vs. NBS : DBDMH offers higher atom economy but is costlier than NBS. Industrial processes favor NBS/H₂SO₄ for batches >70 kg .

-

Waste Management : H₂SO₄ recycling and neutralization of brominated byproducts are critical for environmentally sustainable production .

Purity Optimization

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions:

Substitution: Sodium iodide (NaI), potassium fluoride (KF), solvents like acetone or dimethylformamide (DMF).

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Amidation: Amines (e.g., methylamine, ethylamine), coupling agents (e.g., dicyclohexylcarbodiimide (DCC)).

Major Products:

Substitution: 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid.

Esterification: Methyl 5-bromo-2-methylbenzoate, ethyl 5-bromo-2-methylbenzoate.

Amidation: 5-Bromo-2-methylbenzamide.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Therapeutic Compounds

5-Bromo-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being investigated for diabetes treatment. A notable study demonstrated an effective six-step synthetic route to produce 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key precursor for SGLT2 inhibitors, achieving a total yield of 24% from dimethyl terephthalate as the starting material . This process is scalable and cost-effective, making it suitable for industrial application.

Biological Activity Studies

Recent research has synthesized several derivatives of this compound to evaluate their biological activities. These studies indicate that modifications to the compound can enhance its pharmacological properties, suggesting potential therapeutic uses beyond its current applications .

Industrial Applications

Chemical Manufacturing

The compound is utilized in the production of various industrial chemicals. Its bromine substituent allows for further functionalization, enabling the synthesis of more complex molecules used in agrochemicals and pharmaceuticals. The scalable processes developed for its synthesis facilitate its use in large-scale manufacturing operations .

Process Scale-Up

A significant advancement in the industrial application of this compound involves optimizing its production methods for large-scale synthesis. For instance, the development of a practical process for producing related compounds has been highlighted, focusing on reducing costs while maintaining high yields . This is particularly relevant for industries aiming to meet the growing demand for pharmaceutical intermediates.

-

Synthesis of SGLT2 Inhibitors:

A study detailed a novel method for synthesizing SGLT2 inhibitors using this compound as an intermediate. The research emphasized the importance of scalability and cost-effectiveness in pharmaceutical manufacturing . -

Biological Evaluation:

Research focused on synthesizing derivatives of this compound to assess their biological activities, revealing promising results that could lead to new therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzoic acid depends on its specific application. In the synthesis of canagliflozin, for instance, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Key Properties:

- Physical State : White to off-white crystalline solid .

- Melting Point : 167–171°C .

- Boiling Point : 319.4°C (predicted) .

- Density : 1.599 g/cm³ (predicted) .

- Solubility: Soluble in methanol and dichloromethane .

- Acidity (pKa) : ~3.48 (predicted) .

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-2-methylbenzoic acid with its structural analogs, highlighting differences in substituents, physicochemical properties, and applications.

Detailed Analysis:

5-Bromo-2-chlorobenzoic acid (C₇H₃BrClO₂):

- Structural Differences : Replaces the methyl group with chlorine at position 2.

- Reactivity : The chlorine atom enables nucleophilic substitution reactions, making it useful in agrochemical synthesis (e.g., herbicides) .

- Thermal Stability : Higher predicted boiling point (~325°C) due to stronger halogen bonding compared to the methyl group .

5-Bromo-2-iodobenzoic acid (C₇H₃BrIO₂):

- Structural Differences : Substitutes iodine at position 2.

- Applications : The iodine atom facilitates radiolabeling (e.g., in PET tracers) due to its isotopic properties .

- Crystallinity : Likely forms denser crystals compared to bromo/chloro analogs due to iodine’s larger atomic radius .

5-Bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂): Structural Differences: Features a phenylamino group (-NHPh) at position 2. Crystal Properties: Exhibits intramolecular N–H⋯O hydrogen bonds and carboxylic acid dimerization, relevant in crystal engineering . Synthesis: Prepared via coupling of 2,5-dibromobenzoic acid with aniline .

Research Findings and Trends

Pharmaceutical Synthesis :

- This compound is pivotal in synthesizing canagliflozin . A Friedel-Crafts acylation with thiophene derivatives yields intermediates that are reduced and functionalized to form the final drug .

- In contrast, 5-bromo-2-chlorobenzoic acid is used in dapagliflozin synthesis, where the chlorine atom is replaced via lithium-halogen exchange .

Reactivity Trends: Halogen Effects: Iodo-substituted analogs exhibit lower thermal stability but higher reactivity in cross-coupling reactions compared to bromo/chloro derivatives . Methyl vs. Phenylamino Groups: Methyl groups enhance steric hindrance in acylation reactions, while phenylamino groups introduce hydrogen-bonding motifs .

Industrial Demand :

- Suppliers like Zhejiang Eazy Pharmchem and Wuhan Duopule Bio-Tech highlight high-purity (>98%) this compound for antidiabetic drug intermediates, priced at ~JPY 4,100/5g .

Biological Activity

5-Bromo-2-methylbenzoic acid (CAS No. 79669-49-1) is a significant compound in organic synthesis and pharmaceutical development. Its structural formula is , and it is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the benzoic acid structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

- Molecular Weight : 215.04 g/mol

- Appearance : Off-white powder

- Solubility : Soluble in organic solvents, slightly soluble in water

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focused on its effects on various cancer cell lines, including breast and colon cancer cells, revealed that the compound induces apoptosis (programmed cell death) in these cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM, depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 35 |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro assays using human cell lines demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Synthesis and Bioactivity Study : A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy.

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What are the key physical and chemical properties of 5-Bromo-2-methylbenzoic acid critical for experimental design?

Basic Question

- Molecular Formula : C₈H₇BrO₂; Molecular Weight : 215.04 g/mol .

- Melting Point : 167–171°C (experimental range) .

- pKa : Predicted to be 3.48 ± 0.25, indicating moderate acidity suitable for pH-dependent reactions .

- Storage : Requires refrigeration (0–6°C) to prevent decomposition .

- Key Spectral Data : InChIKey

SEENCYZQHCUTSB-UHFFFAOYSA-Nfor database referencing .

Methodological Note : Confirm purity via HPLC (≥95%) and characterize using NMR (¹H/¹³C) and FT-IR to validate structural integrity .

Q. How can researchers optimize synthetic routes for this compound derivatives while addressing solvent toxicity?

Advanced Question

- Challenge : Traditional methods rely on toxic solvents (e.g., 1,2-dichloroethane) .

- Solution :

- Flow Chemistry : Enables precise control of reaction parameters, reducing solvent volume and waste .

- Green Solvents : Substitute with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer workflows .

- Derivative Synthesis : Use Suzuki-Miyaura coupling for bromo-substituted intermediates, leveraging boronic acid partners (e.g., 3-Bromo-5-methoxyphenylboronic acid) .

Validation : Monitor reaction efficiency via LC-MS and compare yields with literature benchmarks .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Focus

- Structural Confirmation :

- Purity Assessment :

Reference Data : Cross-check with NIST Chemistry WebBook for IR and MS spectra .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points or spectral profiles)?

Data Contradiction Analysis

- Case Study : Variations in melting points (e.g., 167–171°C vs. 181°C for 4-Bromo-2-methylbenzoic acid) .

- Approach :

- Reproducibility Tests : Repeat synthesis/purification under controlled conditions (e.g., recrystallization from ethanol/water).

- Multi-Technique Validation : Combine DSC for melting behavior and XRD for polymorph identification .

- Database Alignment : Compare with NIST or PubChem entries to identify outliers .

Recommendation : Publish detailed experimental protocols to minimize ambiguities .

Q. What are the emerging biomedical applications of this compound derivatives?

Advanced Research Focus

- Drug Discovery :

- Biological Screening :

Future Directions : Explore PROTACs (degradation targeting) by conjugating with E3 ligase ligands .

Q. What computational methods can predict the reactivity and electronic properties of this compound?

Advanced Theoretical Analysis

- Density Functional Theory (DFT) :

- HOMO-LUMO gaps to assess electrophilicity.

- Fukui indices for bromine substitution reactivity .

- Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar aprotic solvents .

Validation : Compare computed IR spectra with experimental data (e.g., C=O stretching at ~1700 cm⁻¹) .

Properties

IUPAC Name |

5-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEENCYZQHCUTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323433 | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79669-49-1 | |

| Record name | 79669-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.